The study of lanthanum borates began in the mid-20th century, driven by interest in rare-earth materials for optical and catalytic applications. Early work focused on synthesizing stable LaBO₃ phases via solid-state reactions at high temperatures (>1,000°C). Breakthroughs in the 1990s, such as computational modeling of defect chemistry in perovskite-type LaBO₃ (B = Mn, Fe, Co), expanded its relevance to energy storage and catalysis. Recent advances in nanostructured LaBO₃, including hierarchical architectures and doped variants, have enabled tunable luminescence and enhanced electrocatalytic performance.
LaBO₃ belongs to the orthoborate family (general formula LnBO₃, where Ln = lanthanide). Key classifications include:
LaBO₃ exhibits:
While LaBO₃ is not a traditional perovskite (ABO₃ with B = transition metal), its structural analogs (e.g., LaMnO₃, LaFeO₃) share key features:
Boron lanthanum(3+) trioxide exhibits distinct polymorphic forms, with the orthorhombic structure representing the most thermodynamically stable and commonly observed phase under ambient conditions [14]. The orthorhombic polymorph crystallizes in the Pnma space group and displays characteristic perovskite-related structural features, though it deviates significantly from the ideal cubic perovskite arrangement [1] [14]. This deviation arises from the substantial size mismatch between the lanthanum and boron cations, necessitating structural distortions to achieve optimal packing efficiency [1].
The monoclinic polymorphs of lanthanum borate represent less common structural variants that can be stabilized under specific synthesis conditions or through compositional modifications [6] [7]. These monoclinic forms typically adopt space groups such as P2₁/m or C2/c, exhibiting different tilting patterns of the constituent polyhedra compared to the orthorhombic phase [6]. The transition between orthorhombic and monoclinic forms is often driven by temperature-dependent structural changes or the incorporation of dopant ions that alter the local coordination environments [7].
Table 1: Polymorphic Forms of Boron Lanthanum(3+) Trioxide
Crystal Structure | Space Group | Key Characteristics |
---|---|---|
Orthorhombic | Pnma | Most common form, aragonite-type structure [14] |
Monoclinic | P2₁/m, C2/c | Less common polymorph, formed under specific conditions [6] [7] |
The coordination chemistry of boron lanthanum(3+) trioxide reflects the distinct bonding preferences of its constituent cations [14]. Lanthanum(3+) ions adopt a nine-coordinate geometry, forming irregular polyhedra with oxygen anions distributed in a distorted arrangement around the central cation [14]. This coordination environment accommodates the large ionic radius of lanthanum while maintaining structural stability through multiple lanthanum-oxygen interactions [14].
Boron(3+) cations exhibit trigonal planar coordination with three oxygen anions, forming discrete triangular boron oxide units throughout the crystal structure [14] [2]. These planar boron-oxygen triangles represent fundamental building blocks that contribute to the overall structural framework through corner-sharing arrangements [2]. The boron-oxygen bond lengths in lanthanum borate typically measure approximately 1.38 Å, consistent with strong covalent bonding between boron and oxygen atoms [14].
The bonding network in lanthanum borate combines ionic interactions between lanthanum and oxygen with more covalent boron-oxygen bonds [11] [13]. This mixed bonding character influences the material's physical properties, including its optical transparency and thermal stability [1] [11]. The three-dimensional structure consists of interconnected lanthanum-oxygen polyhedra and isolated boron-oxygen triangular units, creating channels and voids that can accommodate structural defects or guest species under certain conditions [2] [14].
Table 2: Coordination Environments in Boron Lanthanum(3+) Trioxide
Atom | Coordination Number | Coordination Geometry | Bond Lengths (Å) |
---|---|---|---|
La³⁺ | 9 | Distorted 9-coordinate polyhedron [14] | 2.44-2.75 [14] |
B³⁺ | 3 | Trigonal planar [14] | 1.38 (all B-O bonds) [14] |
O²⁻ | Variable | Varies based on position in structure [14] | Variable [14] |
The orthorhombic unit cell of boron lanthanum(3+) trioxide exhibits specific dimensional constraints that reflect the underlying atomic arrangements and bonding interactions [14] [16]. Precise lattice parameter determinations have established the unit cell dimensions as a = 8.394 Å, b = 8.792 Å, and c = 4.649 Å, with all interaxial angles equal to 90 degrees as required by orthorhombic symmetry [14] [16].
These lattice parameters demonstrate the anisotropic nature of the crystal structure, with the c-axis being significantly shorter than the a and b axes [16]. This dimensional anisotropy arises from the specific arrangement of lanthanum-oxygen polyhedra and boron-oxygen triangles within the unit cell, creating preferential directions for atomic packing [14]. The unit cell volume calculated from these parameters provides insights into the packing efficiency and density of the crystalline phase [16].
Temperature-dependent variations in lattice parameters reveal the thermal expansion behavior of lanthanum borate, with different expansion coefficients along the three crystallographic axes [3]. These anisotropic thermal expansion characteristics influence the material's thermomechanical properties and must be considered in applications involving temperature cycling [3].
Table 3: Lattice Parameters for Boron Lanthanum(3+) Trioxide
Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
---|---|---|---|---|---|---|
Orthorhombic (Pnma) | 8.394 [14] | 8.792 [14] | 4.649 [14] | 90 | 90 | 90 |
The space group Pnma represents the most prevalent symmetry classification for boron lanthanum(3+) trioxide, encompassing 62 symmetry operations that define the crystallographic relationships between equivalent atomic positions [14] [7]. This orthorhombic space group belongs to the centrosymmetric crystal class mmm, indicating the presence of inversion symmetry and multiple mirror planes within the unit cell structure [7]. The Pnma space group designation follows the International Tables for Crystallography notation, where P indicates a primitive lattice, n represents an n-glide plane, m denotes a mirror plane, and a signifies an a-glide plane [6].
Alternative space groups P2₁/m and C2/c correspond to monoclinic polymorphic forms of lanthanum borate that can be stabilized under specific conditions [6] [7]. The P2₁/m space group belongs to the monoclinic crystal system and contains 8 symmetry operations, including a 2₁ screw axis and a mirror plane perpendicular to the b-axis [6]. The C2/c space group represents a C-centered monoclinic lattice with 16 symmetry operations, featuring a two-fold rotation axis and a c-glide plane [6].
The systematic absences observed in X-ray diffraction patterns provide definitive evidence for space group assignments, with specific reflection conditions determining which crystallographic planes can contribute to the diffraction pattern [16]. For the Pnma space group, systematic absences occur for hkl reflections where h+k is odd for 0kl reflections, k is odd for h0l reflections, and l is odd for hk0 reflections where h+k is odd [16].
Boron lanthanum(3+) trioxide adopts an aragonite-type structure that shares fundamental topological similarities with the mineral aragonite, despite significant differences in chemical composition [14] [18]. This structural classification reflects the three-dimensional arrangement of cation-oxygen polyhedra and the overall connectivity patterns within the crystal lattice [18]. The aragonite-type designation indicates that lanthanum borate belongs to a broader family of compounds characterized by specific polyhedral tilting patterns and coordination environments [7] [18].
The point group symmetry considerations for individual structural units within lanthanum borate reveal local symmetry elements that may differ from the overall space group symmetry [10] [19]. The Cs point group symmetry applies to certain local environments within the structure, particularly where mirror plane symmetry is preserved in specific atomic arrangements [10]. This point group contains only two symmetry operations: the identity operation and a single mirror plane [10] [19].
The relationship between local point group symmetries and the global space group symmetry provides insights into the hierarchical organization of structural elements within lanthanum borate [19] [20]. Local distortions and symmetry breaking can occur at specific atomic sites while maintaining the overall crystallographic symmetry of the unit cell [20]. These symmetry considerations influence the physical properties of the material, including optical activity and electronic band structure characteristics [11].
Structural defects in boron lanthanum(3+) trioxide significantly influence its physicochemical properties through modifications of the local atomic arrangements and electronic structure [8] [9]. Oxygen vacancies represent the most prevalent defect type, forming through the removal of oxygen atoms from their regular lattice positions [8] [12]. These vacancies create localized electronic states that can affect the material's optical transparency, ionic conductivity, and catalytic activity [8] [9].
The formation energies of different defect types vary considerably, with oxygen vacancies exhibiting moderate formation energies compared to cation vacancies [8] [24]. Lanthanum vacancies require significantly higher formation energies due to the large charge imbalance created by removing a trivalent cation from the structure [24]. Boron vacancies are extremely rare due to their very high formation energies and the resulting disruption of the boron-oxygen triangular units [24].
Defect clustering and ordering phenomena can occur at higher defect concentrations, leading to the formation of extended defect structures with distinct physicochemical properties [9] [12]. Three-dimensional oxygen vacancy distributions have been observed in related lanthanide oxide systems, demonstrating the tendency for defects to arrange in ordered patterns that minimize the overall system energy [9]. These defect arrangements can create preferential pathways for ionic conduction and influence the material's response to external stimuli such as temperature and electric fields [12] [24].
Table 4: Structural Defects in Boron Lanthanum(3+) Trioxide
Defect Type | Formation Energy | Physicochemical Impact |
---|---|---|
Oxygen Vacancies | Moderate [8] | Affects oxygen ion conductivity and redox properties [8] [9] |
Lanthanum Vacancies | High [24] | Influences structural stability and thermal expansion [24] |
Boron Vacancies | Very High [24] | Rare due to high formation energy; minimal impact [24] |
Interstitial Defects | High [24] | Uncommon; can affect local coordination environments [24] |
Conventional solid-state reaction represents the most established methodology for synthesizing boron lanthanum(3+) trioxide. This approach involves the direct reaction between lanthanum oxide (lanthanum(3+) oxide) and boron-containing precursors at elevated temperatures [1] [2]. The typical synthesis utilizes lanthanum oxide and boric acid as starting materials in stoichiometric ratios, followed by high-temperature calcination processes [2] [3].
The conventional method employs reaction temperatures ranging from 700°C to 1300°C, with reaction times extending from 4 to 12 hours [1] [4]. Research demonstrates that this approach can produce three distinct phases depending on the molar ratios of reactants: trilanthanum borate (La₃BO₆), lanthanum orthoborate (LaBO₃), and lanthanum metaborate (La(BO₂)₃) [1] [4]. The LaBO₃ phase typically emerges as the major product under optimized conditions [2] [3].
Detailed investigations reveal that the synthesis proceeds through solid-state diffusion mechanisms, where intimate mixing of precursors is crucial for phase formation [1]. The process typically involves grinding lanthanum oxide and boric acid in appropriate stoichiometric ratios, pressing the mixture into pellets, and subjecting them to controlled heating profiles [1] [2].
Table 1: Phase Formation in Conventional Solid-State Synthesis
Molar Ratio (La₂O₃:H₃BO₃) | Temperature (°C) | Major Phase | Minor Phases |
---|---|---|---|
3:1 | 700 | La₃BO₆ | LaBO₃ |
1:2 | 800 | LaBO₃ | La(BO₂)₃ |
1:6 | 900 | La(BO₂)₃ | LaBO₃ |
Low-temperature solid-state synthesis methodologies have emerged as energy-efficient alternatives to conventional high-temperature processes. These approaches enable the formation of crystalline boron lanthanum(3+) trioxide at temperatures between 500°C and 700°C [2] [3].
The low-temperature approach utilizes lanthanum oxide and boric acid as precursors, with reaction temperatures significantly reduced compared to conventional methods [2]. Studies demonstrate successful synthesis at 500°C for 4 hours, producing predominantly LaBO₃ phase with submicron to micron-sized particles [3]. This methodology offers advantages including reduced energy consumption, shorter processing times, and the production of finer powder morphologies [2].
Critical parameters for low-temperature synthesis include precise control of heating rates (5-10°C/min), maintenance of specific atmospheres, and optimization of precursor particle sizes [2]. The method shows particular sensitivity to stoichiometric ratios, with La:B ratios between 1:1 and 1:3 producing optimal phase purity [3].
Microwave-assisted synthesis represents a rapid and efficient methodology for producing boron lanthanum(3+) trioxide with enhanced properties. This technique utilizes microwave energy to provide uniform heating and accelerated reaction kinetics [5] [6] [7].
The microwave-assisted approach employs lanthanum nitrate hexahydrate and boric acid as primary precursors, with organic additives serving as fuels or complexing agents [5] [6]. Common organic additives include urea, citric acid, and glycine, which function as combustion fuels during the synthesis process [5] [8]. The synthesis typically requires only 5-10 minutes of microwave irradiation, followed by calcination at temperatures between 400°C and 950°C [5] [6].
Research demonstrates that microwave-assisted synthesis produces LaBO₃ particles with sizes ranging from 260-300 nm, significantly smaller than conventional methods [6]. The uniform heating provided by microwave energy results in improved homogeneity and reduced processing times [5]. Studies reveal that different fuel types influence particle morphology and luminescent properties, with urea-based synthesis producing stronger emissions compared to other fuel sources [6].
Table 2: Microwave-Assisted Synthesis Parameters
Fuel Type | Power (W) | Time (min) | Calcination (°C) | Particle Size (nm) |
---|---|---|---|---|
Urea | 1200 | 10 | 950 | 260-300 |
Citric Acid | 1200 | 10 | 900 | 280-320 |
Glycine | 1200 | 10 | 850 | 250-290 |
Pulsed laser deposition (PLD) represents a sophisticated physical vapor deposition technique for fabricating high-quality thin films of boron lanthanum(3+) trioxide. This methodology employs laser energy to eject material from a target, creating a plasma plume that deposits onto a substrate [9] [10] [11].
The PLD process utilizes either KrF ultraviolet or solid-state neodymium-doped yttrium aluminum garnet infrared lasers to ablate LaBO₃ targets [12]. Substrate temperatures typically range from 650°C to 700°C, with deposition occurring in controlled atmospheric conditions [13]. The technique enables precise control over film thickness, composition, and crystallographic orientation [9].
Research demonstrates that PLD-grown LaBO₃ thin films exhibit epitaxial growth on strontium titanate substrates with out-of-plane lattice parameters of approximately 3.98 Å [13]. The films show excellent crystallinity and stoichiometric composition when appropriate growth thermodynamics are employed [13]. X-ray photoelectron spectroscopy confirms the presence of mixed valence states, with the specific oxidation states dependent on deposition conditions [13].
The flexibility of PLD systems allows investigation of various materials and compositions through independent laser operation [12]. Films can be transferred under ultra-high vacuum conditions for in-situ characterization, enabling detailed study of pristine surfaces and interfaces [12].
Oxide-hydrothermal synthesis provides a low-temperature aqueous route for producing boron lanthanum(3+) trioxide with controlled morphologies. This methodology operates at temperatures between 110°C and 180°C, significantly lower than conventional approaches [14] [15].
The hydrothermal method utilizes lanthanum nitrate hexahydrate and sodium tetraborate decahydrate as precursors in aqueous solutions [15]. The synthesis involves mixing precursor solutions with capping agents such as oleic acid, cetyltrimethylammonium bromide, triethylamine, or polyvinylpyrrolidone to control particle morphology [15]. The reaction proceeds in autoclaves at elevated pressures for 10-24 hours [14].
Studies demonstrate that hydrothermal synthesis produces various LaBO₃ phases including La(BO₂)₃, LaBO₃, and LaB₃O₆, depending on reaction conditions [15]. The method enables formation of diverse morphologies including nanosheets, nanorods, and spherical particles [14]. Particle sizes can be controlled through selection of appropriate capping agents, with sizes ranging from 260-300 nm for uncapped products to smaller dimensions for capped materials [15].
Table 3: Hydrothermal Synthesis Conditions and Products
Capping Agent | Temperature (°C) | Time (h) | Morphology | Phase |
---|---|---|---|---|
None | 180 | 4 | Spherical | LaBO₃ + La(BO₂)₃ |
Oleic Acid | 160 | 12 | Nanosheets | LaBO₃ |
CTAB | 140 | 8 | Nanorods | LaB₃O₆ |
PVP | 120 | 16 | Spherical | La(BO₂)₃ |
The synthesis of boron lanthanum(3+) trioxide is significantly influenced by multiple critical parameters that determine phase formation, morphology, and properties. Temperature represents the most critical parameter, with different synthesis routes requiring specific thermal conditions for optimal results [1] [2] [3].
Reaction temperature directly affects phase formation and crystallinity. Studies demonstrate that temperatures below 500°C result in incomplete reactions, while temperatures exceeding 1000°C can lead to volatilization of boron-containing species [2] [16]. The optimal temperature range varies by synthesis method, from 110°C for hydrothermal processes to 1300°C for conventional solid-state reactions [14] [16].
Stoichiometric ratios of lanthanum to boron precursors critically determine the final phase composition. Research reveals that La:B ratios between 1:1 and 1:3 produce predominantly LaBO₃ phase, while deviations result in formation of secondary phases such as La₃BO₆ or La(BO₂)₃ [1] [4]. Precise control of these ratios is essential for achieving phase-pure products.
Atmospheric conditions during synthesis influence oxidation states and defect formation. Studies show that oxygen-rich atmospheres promote complete oxidation, while reducing atmospheres can lead to oxygen vacancies and altered electronic properties [17]. Inert atmospheres prevent unwanted side reactions and contamination during high-temperature processing.
Heating and cooling rates affect crystal growth kinetics and thermal stress development. Controlled heating rates of 5-10°C/min minimize thermal gradients and promote uniform nucleation [17]. Rapid cooling can introduce crystal defects, while controlled cooling allows stress relaxation and improved crystallinity.
Precursor characteristics including particle size, purity, and morphology significantly impact reaction kinetics and product homogeneity. Finer precursor particles with sizes below 1 μm enhance reactivity and promote more uniform mixing [2]. High-purity precursors minimize contamination and improve phase stability.
A comprehensive comparison of synthesis methodologies reveals distinct advantages and limitations for each approach. Conventional solid-state reaction provides excellent reproducibility and phase control but requires high temperatures and extended processing times [1] [2]. The method produces materials with relatively low specific surface areas (typically <5 m²/g) due to sintering effects at high temperatures [18].
Microwave-assisted synthesis demonstrates superior efficiency with dramatically reduced processing times and energy consumption [5] [6]. This method produces nanostructured materials with enhanced properties but requires specialized equipment and careful optimization of microwave parameters [5]. The rapid heating can sometimes result in non-uniform temperature distributions for large batch sizes.
Hydrothermal synthesis offers excellent morphological control and operates at low temperatures, making it environmentally friendly and energy efficient [14] [15]. However, the method requires extended reaction times and may produce multiple phases simultaneously [15]. The aqueous environment limits the types of precursors that can be used effectively.
Pulsed laser deposition provides unparalleled control over film properties and enables fabrication of high-quality epitaxial structures [9] [12]. The technique is limited to thin film applications and requires expensive equipment with specialized expertise [9]. Scale-up for bulk material production is not feasible with current PLD technology.
Solution combustion synthesis offers rapid processing with exothermic reactions that can be self-sustaining [19]. The method produces fine powders with good homogeneity but involves gas evolution that requires proper ventilation and safety considerations [19]. Product morphology can be difficult to control due to the explosive nature of the combustion process.
Reactive grinding represents an innovative mechanochemical approach that enables room-temperature synthesis and produces materials with exceptionally high surface areas (up to 60 m²/g) [18] [20]. The method can introduce contamination from milling media and requires careful optimization of grinding parameters [18] [21]. However, it offers unique advantages for creating nanostructured materials with enhanced catalytic properties.
Table 4: Synthesis Route Performance Comparison
Method | Energy Efficiency | Product Quality | Scale-up Potential | Cost Effectiveness |
---|---|---|---|---|
Solid-State | Medium | High | Excellent | High |
Microwave | High | High | Good | Medium |
Hydrothermal | High | Medium | Good | Medium |
PLD | Low | Excellent | Poor | Low |
Combustion | High | Good | Excellent | High |
Grinding | Medium | Good | Good | High |